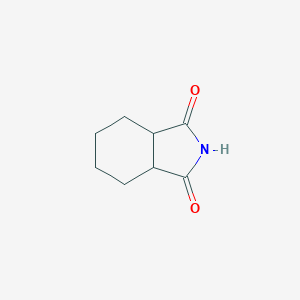1,2-Cyclohexanedicarboximide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
Hexahydrophthalimide can be used as a building block in the synthesis of more complex organic molecules. Its cyclic structure and presence of nitrogen atoms make it a versatile starting material for various reactions. Studies have explored its use in the synthesis of:
- Nitrogen-containing heterocycles: These are ring structures containing nitrogen atoms in addition to carbon atoms. Hexahydrophthalimide can be used as a precursor to important heterocycles like pyrrolidines and piperidines, which find applications in medicinal chemistry and materials science [].
- Functionalized molecules: By introducing functional groups like alcohols, amines, and aldehydes onto the hexahydrophthalimide ring, researchers can create molecules with specific properties. These functionalized molecules can be further utilized in various research areas, including catalysis and drug discovery [].
Catalysis:
The unique structure of hexahydrophthalimide makes it a potential candidate for catalyst design. Its ability to bind to different types of molecules and activate specific reactions is being explored in research.
- Asymmetric catalysis: Hexahydrophthalimide derivatives have been investigated as catalysts for asymmetric synthesis, which allows the creation of molecules with specific spatial arrangements of atoms. This is crucial in the development of new drugs and materials with desired properties [].
- Organocatalysis: Research is ongoing to explore hexahydrophthalimide as an organocatalyst, meaning a catalyst derived from organic molecules. These catalysts can be more sustainable and efficient compared to traditional metal-based catalysts [].
Materials Science:
The properties of hexahydrophthalimide, including its thermal stability and ability to form hydrogen bonds, make it a potential candidate for various materials science applications.
- Polymer synthesis: Hexahydrophthalimide can be incorporated into the structure of polymers, potentially leading to materials with improved properties like thermal stability, mechanical strength, and flame retardancy [].
- Self-assembling materials: Researchers are exploring the use of hexahydrophthalimide derivatives in the design of supramolecular assemblies. These are structures formed by the self-assembly of molecules through non-covalent interactions, and hold promise for applications in areas like drug delivery and sensor technology [].
Molecular Structure Analysis
HHPI possesses a cyclic structure with six carbon atoms, three nitrogen atoms, and two oxygen atoms. The nitrogens are connected by double bonds to the carbonyls (C=O) forming an imide functional group. The remaining carbon atoms are saturated with hydrogens. This structure can be represented as:
O O / \ / \ C - N - C - N (cis or trans isomers possible) \ / \ / H HA key feature of HHPI is the presence of the imide group. Imides are known for their stability and ability to form hydrogen bonds with other molecules []. The possibility of cis and trans isomers adds another layer of complexity to the structure, potentially affecting its properties [].
Chemical Reactions Analysis
Synthesis
HHPI can be synthesized through various methods, one common approach involves reacting maleic anhydride with ammonia under specific conditions [].
C4H2O3 (Maleic anhydride) + 2 NH3 (Ammonia) -> C6H9NO2 (Hexahydrophthalimide) + H2O (Water)Other Reactions
Limited information is available on specific reactions involving HHPI. However, due to the presence of the imide group, it might undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions []. Further research is needed to explore its full reaction potential.
Research indicates that 1,2-cyclohexanedicarboximide exhibits biological activity, particularly in pharmacological studies. Some derivatives of this compound have shown potential as antipsychotic agents and possess other therapeutic properties. For instance, certain substituted variants have been evaluated for their efficacy in treating various mental health disorders . The biological mechanisms are still under investigation, but the imide functionality appears to play a critical role in its activity.
The synthesis of 1,2-cyclohexanedicarboximide typically involves the following methods:
- Dehydration of 1,2-Cyclohexanedicarboxylic Acid: This is the most common method where the acid is heated to remove water and form the corresponding imide.
- Reactions with Anhydrides: The compound can also be synthesized through reactions involving cyclic anhydrides which lead to the formation of imides under specific conditions .
- Use of Catalysts: Certain catalytic methods enhance yields and selectivity during synthesis, particularly when aiming for specific derivatives .
1,2-Cyclohexanedicarboximide finds applications across various fields:
- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects.
- Polymer Chemistry: The compound is used as a monomer in polymerization processes to create high-performance materials.
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules .
Studies have focused on the interactions of 1,2-cyclohexanedicarboximide with other chemical entities. For example, its interactions with ionic liquids have been studied to enhance carbon dioxide capture efficiency. These studies reveal that the imide-based anion contributes significantly to the performance of ionic liquids in capturing gases like carbon dioxide . Additionally, research into its interactions with nucleophiles has provided insights into its reactivity and potential applications in organic synthesis.
1,2-Cyclohexanedicarboximide shares structural similarities with several other cyclic imides and related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Cyclohexanedicarboximide | Cyclic Imide | Different positioning of carboximide groups |
| Phthalimide | Cyclic Imide | Contains a benzene ring; used in various syntheses |
| Succinimide | Cyclic Imide | Smaller ring size; different reactivity profile |
| 1,2-Cyclopentanedicarboximide | Cyclic Imide | Smaller cyclopentane structure |
The uniqueness of 1,2-cyclohexanedicarboximide lies in its specific arrangement of functional groups on a cyclohexane backbone, which influences its chemical reactivity and biological activity compared to similar compounds. Its ability to form stable intermediates during reactions also sets it apart from other cyclic imides.
XLogP3
Other CAS
1444-94-6








